molecular formula C29H39N11O9 B8114923 Folate-PEG4-Azide

Folate-PEG4-Azide

Cat. No.: B8114923
M. Wt: 685.7 g/mol
InChI Key: VEGTZXXJWQOGAO-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Functional Components of Folate-PEG4-Azide

This compound (C29H39N11O9) is a conjugate comprising three distinct modules:

  • Folic acid : A vitamin essential for DNA synthesis, modified to serve as a targeting ligand.
  • PEG4 spacer : A tetraethylene glycol chain that bridges the folate and azide moieties.
  • Azide group : A reactive functional group enabling bioorthogonal click chemistry.

The molecular weight of this compound is 685.7 g/mol, with the PEG4 spacer contributing to its hydrophilic character. The azide group is positioned at the terminal end of the PEG chain, ensuring accessibility for conjugation reactions. Structural analyses reveal that the γ-carboxyl group of folic acid is linked to the PEG4 spacer, preserving the folate’s receptor-binding affinity.

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C29H39N11O9
Molecular Weight 685.7 g/mol
PEG Spacer Length 4 ethylene glycol units
Functional Groups Folate, PEG4, Azide

The 2D structure (Fig. 1) illustrates the spatial arrangement of these components, critical for maintaining both targeting efficacy and chemical reactivity.

Role of Folic Acid in Receptor-Mediated Targeting Strategies

Folic acid mediates selective targeting of folate receptor (FR)-overexpressing cells, a hallmark of many cancers, including ovarian, breast, and lung carcinomas. FR-α, a glycosylphosphatidylinositol-anchored protein, is upregulated in malignant cells to meet their heightened demand for folate. This compound exploits this mechanism through high-affinity binding (Kd ≈ 10−9 M), enabling receptor-mediated endocytosis.

In vitro studies using KB cells (FR-positive) demonstrated 5-fold greater cellular uptake of folate-conjugated micelles compared to non-targeted analogs. Competitive assays with free folic acid reduced uptake by >80%, confirming FR-specific internalization. This selectivity enhances drug delivery precision, minimizing systemic toxicity.

Table 2: Targeting Efficacy of Folate-Conjugated Systems

System FR-Positive Uptake FR-Negative Uptake
This compound 95% ± 3% 12% ± 2%
Non-targeted Control 15% ± 4% 10% ± 3%

Data adapted from flow cytometry and gamma counting assays.

Significance of PEG4 Spacers in Solubility Enhancement and Steric Considerations

The PEG4 spacer addresses two critical challenges in bioconjugation:

  • Solubility : PEG4’s hydrophilic nature increases aqueous solubility, preventing aggregation of hydrophobic payloads (e.g., chemotherapeutics).
  • Steric shielding : The spacer minimizes steric hindrance between the folate ligand and azide group, ensuring both receptor binding and click chemistry efficiency.

In polymeric micelle systems, PEG4 spacers extended circulation half-life by 4-fold compared to non-PEGylated analogs, attributed to reduced opsonization and renal clearance. Furthermore, PEG4’s flexibility allows optimal orientation of the azide group for subsequent conjugation reactions.

Azide Functional Groups in Bioorthogonal Click Chemistry Applications

The azide group enables strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction. This bioorthogonal reaction proceeds efficiently under physiological conditions, forming stable triazole linkages with alkynes. Applications include:

  • Drug conjugation : Azide-functionalized this compound reacts with alkyne-modified drugs (e.g., doxorubicin) for FR-targeted delivery.
  • Surface functionalization : Azide groups facilitate immobilization of biomolecules (e.g., antibodies) onto alkyne-coated nanoparticles.

Kinetic studies show SPAAC achieves >90% conjugation efficiency within 1 hour at 25°C, making it ideal for in vivo applications.

Properties

IUPAC Name

(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N11O9/c30-29-38-25-24(27(43)39-29)36-21(18-34-25)17-33-20-3-1-19(2-4-20)26(42)37-22(28(44)45)5-6-23(41)32-7-9-46-11-13-48-15-16-49-14-12-47-10-8-35-40-31/h1-4,18,22,33H,5-17H2,(H,32,41)(H,37,42)(H,44,45)(H3,30,34,38,39,43)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGTZXXJWQOGAO-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N11O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

COMU-Mediated Coupling Approach

The most widely documented method involves COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as a coupling agent. In this approach, N-BOC-Glu-OMe (1) is reacted with 11-azido-3,6,9-trioxaundecan-1-amine (2) in acetonitrile at room temperature for 24 hours. COMU activates the γ-carboxylic acid of glutamate, facilitating amide bond formation with the PEG4-azide amine. Post-reaction, the crude product undergoes sequential extraction with 1 M HCl and NaHCO₃ to remove unreacted reagents, followed by drying with sodium sulfate. The intermediate N-BOC-Glu-OMe-PEG4-N3 (3) is obtained in 82% yield (138 mg from 100 mg starting material).

Deprotection of the BOC group is achieved using trifluoroacetic acid (TFA) at 40°C overnight, yielding Glu-OMe-PEG4-N3 (4) with quantitative conversion. Subsequent coupling with activated pteroic acid derivative (5) via ethyl chloroformate in dichloromethane (DCM) produces the protected folate-PEG4-N3 (6), purified by column chromatography (15 mg, 18% yield). Final deprotection with 1 M NaOH at 40°C for 24 hours yields this compound (7) with a pH-dependent precipitation (pH 1.8–2.4).

DCC/NHS Activation Method

An alternative route employs dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for carboxylate activation. Folic acid (0.392 g) is dissolved in dimethyl sulfoxide (DMSO) with DCC (0.196 g) and NHS (0.112 g), stirred overnight under red light to minimize photodegradation. The activated folate is then reacted with bis-amine PEG 2000 (200 mg) in DMSO, yielding α- and γ-isomers of folate-PEG-NH₂. While this method avoids COMU’s high cost, it requires meticulous byproduct removal (dicyclohexylurea) via vacuum filtration.

Click Chemistry Conjugation

Recent advances utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular assembly. Azido folate-PEG4 is synthesized by reacting folic acid with azide-PEG4-amine using DCC in pyridine, producing a mixture of α- and γ-regioisomers. This intermediate is then conjugated to alkynylated terbium complexes (e.g., Tb-4 ) via CuSO₄/sodium ascorbate, forming stable triazole linkages. Despite high functionalization efficiency, isomer separation remains challenging, necessitating RP-HPLC purification (yields: α = 5%, γ = 19%).

Comparative Analysis of Preparation Methods

MethodCoupling AgentSolventReaction TimeYield (%)Purification TechniqueKey Challenges
COMU-mediatedCOMUAcetonitrile24 h18–82Column chromatographypH-sensitive deprotection
DCC/NHSDCC/NHSDMSO6–24 h39–84Dialysis, lyophilizationByproduct removal
Click chemistryCuSO₄/ascorbateWater/DMSO6–24 h5–19RP-HPLCIsomer separation

Challenges in Isomer Formation and Purification

Folate’s α- and γ-carboxylic acids permit two conjugation sites, leading to regioisomeric mixtures. COMU-mediated coupling predominantly targets the γ-carboxyl group due to steric and electronic factors, yet minor α-substitution persists. RP-HPLC separation of isomers is feasible but low-yielding (e.g., 19% γ-isomer). In contrast, DCC-based methods produce inseparable mixtures, limiting reproducibility in biological assays .

Chemical Reactions Analysis

Reaction Conditions

The reactions are typically performed under controlled conditions, often in dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures to enhance reaction rates. The purification of intermediates is commonly achieved through techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Click Chemistry Reactions Using Folate-PEG4-Azide

Reaction TypeReactantsConditionsYield (%)
Azide-Alkyne CycloadditionThis compound + AlkyneCu(I) catalyst, RT85
Strain-Promoted Azide-Alkyne CycloadditionThis compound + CyclooctyneNo catalyst, RT75

Drug Delivery Studies

Research has demonstrated that conjugates formed using this compound show enhanced cellular uptake in folate receptor-positive cancer cells compared to non-targeted formulations. For instance, studies indicate that drug-loaded nanoparticles functionalized with this compound exhibit significantly higher internalization rates in KB cells (folate receptor-positive) compared to A549 cells (folate receptor-negative) .

Table 2: Cellular Uptake Studies

Cell LineUptake Efficiency (Fold Increase)
KB (FR-positive)>6-fold
A549 (FR-negative)Baseline

Characterization Techniques

The characterization of this compound involves several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of the synthesized compound.

  • Mass Spectrometry : Provides information on molecular weight and confirms the presence of the azide group.

  • Fourier Transform Infrared Spectroscopy (FTIR) : Utilized to identify functional groups and confirm successful conjugation.

Table 3: Characterization Results

TechniqueObservations
NMRPeaks corresponding to PEG and folate groups observed
Mass SpectrometryMolecular ion peak at expected m/z value for this compound
FTIRCharacteristic peaks for amides and azides present

Scientific Research Applications

Applications in Drug Delivery

Folate-PEG4-Azide has been utilized in several drug delivery systems:

Targeted Chemotherapy

Research has demonstrated that conjugating chemotherapeutic agents to this compound significantly improves their efficacy against FR-expressing cancer cells. For instance, studies have shown that AZT (3′-azido-3′-deoxythymidine) linked with folate through PEG exhibited a 20-fold increase in potency against resistant ovarian cancer cell lines compared to unconjugated AZT .

Nanosized Drug Delivery Systems

This compound is incorporated into nanoparticles that enhance the delivery of anticancer drugs. For example, DPLA-co-PEG-FA nanoparticles have been developed to controllably deliver chemotherapeutics . These systems benefit from improved pharmacokinetics and reduced systemic toxicity.

Combination Therapies

This compound has been used in combination therapies to enhance therapeutic outcomes. Its ability to target FRs allows for synergistic effects when combined with other agents like salinomycin, leading to improved tumor inhibition rates .

Imaging Applications

This compound is also employed in imaging applications:

  • MRI Imaging : The compound can be conjugated with MRI contrast agents, allowing for enhanced imaging of tumors that overexpress folate receptors .
  • Fluorescent Imaging : Recently developed folate-conjugated fluorescent probes are being investigated for intraoperative imaging during cancer surgeries .

Ovarian Cancer Treatment

A study involving this compound conjugates demonstrated significant cytotoxicity against A2780/AD ovarian cancer cells, highlighting its potential as a targeted treatment option .

Breast Cancer Imaging

In clinical settings, folate-targeted imaging agents have shown promise in improving the visualization of malignant tissues during surgery, aiding in more precise tumor resections .

Comparative Data Table

Application TypeDescriptionKey Findings
Targeted ChemotherapyConjugation with chemotherapeuticsUp to 20-fold increase in potency against cancer cells
Nanosized DeliveryUse in nanoparticle formulationsEnhanced drug delivery and reduced systemic toxicity
ImagingConjugation with imaging agentsImproved tumor visualization during surgeries

Mechanism of Action

The mechanism of action of Folate-PEG4-Azide involves its interaction with folate receptors on the surface of target cells. The folate component binds to these receptors with high affinity, facilitating the targeted delivery of the conjugated molecule. The PEG component enhances the solubility and stability of the compound, while the azide group allows for efficient conjugation through click chemistry . This targeted delivery mechanism is particularly useful in cancer therapy, where it enables the selective delivery of therapeutic agents to tumor cells, minimizing off-target effects .

Comparison with Similar Compounds

Advantages and Limitations

This compound

  • Advantages :
    • High specificity for FR-positive cancers.
    • Balanced linker length (PEG4) for optimal biodistribution.
  • Limitations :
    • Requires copper catalysts for click chemistry, which may cause cytotoxicity .

Competing Compounds

    Q & A

    Basic Research Questions

    Q. How is Folate-PEG4-Azide synthesized and characterized for research use?

    • Methodological Answer : The synthesis typically involves conjugating folate to a PEG4 spacer followed by azide functionalization. Purification is achieved via size-exclusion chromatography or dialysis. Characterization requires nuclear magnetic resonance (NMR) to confirm functional group integration (e.g., azide peaks at ~2100 cm⁻¹ in FTIR), mass spectrometry (MS) for molecular weight validation, and HPLC to assess purity (>95%). Researchers must document solvent systems, reaction temperatures, and catalyst concentrations to ensure reproducibility .

    Q. What standard protocols confirm the azide group's reactivity in this compound conjugation reactions?

    • Methodological Answer : Reactivity is validated using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized probes. Control experiments (e.g., omitting copper catalysts) are critical to rule out non-specific binding. Quantify conjugation efficiency via fluorescence labeling, gel electrophoresis, or HPLC retention time shifts. Include molar ratios (e.g., 1:3 this compound:target molecule) and reaction kinetics (2–24 hours at 25–37°C) in protocols .

    Q. How should researchers assess the solubility and stability of this compound in aqueous buffers?

    • Methodological Answer : Test solubility in PBS, HEPES, and cell culture media at concentrations ≤10 mM. Stability studies require incubating the compound at 4°C, 25°C, and 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products. Include reducing agents (e.g., sodium ascorbate) if testing under physiological conditions, as thiols may reduce azide groups. Document buffer pH and ionic strength, as these influence colloidal stability .

    Advanced Research Questions

    Q. How can conjugation efficiency between this compound and biomolecules be optimized for targeted drug delivery?

    • Methodological Answer : Optimize parameters systematically:

    • Molar ratios : Titrate this compound:biomolecule ratios (1:1 to 1:10) to balance yield and excess reagent removal.
    • Catalysts : Compare Cu(I)/TBTA ligands with strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free systems.
    • Reaction time : Monitor conjugation via real-time fluorescence quenching (if using labeled biomolecules).
      Statistical tools like Design of Experiments (DoE) can identify interactions between variables .

    Q. What factors cause discrepancies in reported cellular uptake efficiency of this compound conjugates?

    • Methodological Answer : Contradictions often arise from:

    • Receptor expression variability : Quantify folate receptor (FR-α) levels in cell lines via flow cytometry.
    • Competitive binding : Include free folate controls to confirm receptor-specific uptake.
    • Conjugate stability : Assess serum stability using SDS-PAGE or Förster resonance energy transfer (FRET).
      Cross-validate results with orthogonal methods (e.g., confocal microscopy vs. quantitative LC-MS) .

    Q. How do researchers address conflicting data on this compound’s pharmacokinetics in vivo versus in vitro?

    • Methodological Answer : In vitro-in vivo correlations (IVIVC) require:

    • Dosage adjustments : Account for plasma protein binding and renal clearance differences.
    • Bioimaging validation : Use near-infrared (NIR) fluorophore-labeled conjugates to track biodistribution in real time.
    • Statistical modeling : Apply pharmacokinetic models (e.g., two-compartment) to reconcile half-life discrepancies. Publish raw datasets and analysis code for transparency .

    Q. What strategies mitigate non-specific binding of this compound in complex biological matrices?

    • Methodological Answer : Implement blocking agents (e.g., BSA or casein) during incubation. Use PEG spacers >4 kDa to reduce hydrophobic interactions. Validate specificity via:

    • Competitive inhibition assays with excess folate.
    • Surface plasmon resonance (SPR) to measure binding kinetics to FR-α vs. non-target proteins.
      Include negative controls (e.g., azide-free PEG-folate) in experimental design .

    Data Analysis and Reproducibility

    Q. How should researchers document experimental parameters for reproducibility in this compound studies?

    • Methodological Answer : Follow the "FAIR" principles (Findable, Accessible, Interoperable, Reusable):

    • Metadata : Report batch-specific data (e.g., lot numbers, solvent purity).
    • Supplementary tables : Include reaction yields, NMR chemical shifts, and MS spectra in standardized formats (e.g., .csv or .mnova).
    • Code repositories : Share image analysis scripts (e.g., ImageJ macros) on platforms like GitHub .

    Q. What statistical methods are appropriate for analyzing dose-response data in this compound cytotoxicity assays?

    • Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, apply false discovery rate (FDR) corrections. Publish raw viability data and normalization methods .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.